3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide
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Overview
Description
3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a morpholine ring, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Electrophilic Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine ring and has been studied for its diverse biological activities.
2-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide: Similar in structure but with a different position of the nitro group, affecting its reactivity and applications.
Uniqueness
3-methyl-N-[2-(morpholin-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring, nitro group, and benzamide structure makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-12-14(6-7-16(13)21(23)24)18(22)19-15-4-2-3-5-17(15)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOVWSOROREQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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